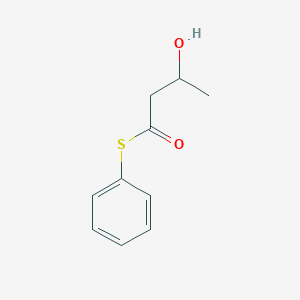

S-Phenyl 3-hydroxybutanethioate

Description

S-Phenyl 3-hydroxybutanethioate is a thioester compound characterized by a hydroxybutanoyl chain linked to a phenyl group via a sulfur atom. Thioesters like these are pivotal in organic synthesis and pharmaceutical applications due to their reactivity and biological activity.

Properties

IUPAC Name |

S-phenyl 3-hydroxybutanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUCMDBRULVFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)SC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547418 | |

| Record name | S-Phenyl 3-hydroxybutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727388-72-9 | |

| Record name | S-Phenyl 3-hydroxybutanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for preparing S-Phenyl 3-hydroxybutanethioate involves the reaction of silyl derivatives of carboxylic acids with benzenethiols in the presence of a catalytic amount of titanium (IV) salt. This reaction typically uses p-trifluoromethylbenzoic anhydride as a reagent and proceeds under mild conditions to yield the desired product in excellent yields .

Industrial Production Methods: While specific industrial production methods for S-Phenyl 3-hydroxybutanethioate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl 3-hydroxybutanethioate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed:

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

S-Phenyl 3-hydroxybutanethioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of S-Phenyl 3-hydroxybutanethioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared :

S-Phenyl 3-hydroxy-2-phenylpropanethioate (C₁₅H₁₄O₂S, MW 258.341): Features a phenyl substituent at the 2-position of the propanethioate backbone .

(+)-S-Ethyl (2S,3R)-3-hydroxy-2-methylbutanethioate (C₇H₁₄O₂S, MW 162.253): Ethyl group replaces the phenyl substituent, with stereochemical specificity at C2 and C3 .

S-Butyl 3-(1,3-dithian-2-ylidene)-2-phenylpropanethioate (C₁₇H₂₂OS₃, MW 338.559): Incorporates a dithianylidene moiety and butyl chain, altering electronic properties .

Fonofos (O-Ethyl S-phenyl ethylphosphonodithioate): A phosphonodithioate pesticide with an S-phenyl group .

Structural Insights :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -F, -Cl) at the ortho-position of the S-phenyl ring enhances antifungal activity, as seen in analogs like 2a–2o (EC₅₀ < 5.5 mg/L for active compounds vs. >200 mg/L for inactive derivatives) .

- Chain Length and Stereochemistry : Shorter chains (e.g., ethyl in ) reduce molecular weight and may impact bioavailability, while stereochemistry (e.g., 2S,3R configuration) influences enantioselective interactions .

Antifungal Performance :

- S-Phenyl derivatives with ortho-substituents (e.g., 2-F, 2-Cl) exhibit potent activity against Podosphaera xanthii, a plant pathogen. For example, 2a (2-F substitution) showed EC₅₀ < 1 mg/L, whereas substituents like 2-OEt or 2-NO₂ rendered analogs inactive .

- Fonofos, despite its phosphonodithioate structure, shares the S-phenyl motif and acts as an acetylcholinesterase inhibitor, highlighting the functional versatility of this group .

Hydrogen Sulfide (H₂S) Release :

- Iminothioethers with S-phenyl groups (e.g., compound 11) demonstrate enhanced H₂S release rates (Cₘₐₓ = 12.5 µM) compared to thienyl-substituted analogs (Cₘₐₓ = 3.9 µM), underscoring the phenyl group's role in modulating release kinetics .

Spectroscopic and Electronic Properties

- FTIR Analysis : S-Phenyl vibrations in compounds like RGO-ortho-AZO exhibit red-shifted peaks (1008 cm⁻¹ vs. 1018 cm⁻¹ in unmodified analogs), indicating altered electron density due to graphene oxide interactions .

- Electronic Effects : Substituents on the phenyl ring (e.g., -CF₃, -OMe) influence resonance and charge distribution, which correlate with bioactivity trends .

Biological Activity

S-Phenyl 3-hydroxybutanethioate (CAS Number: 727388-72-9) is a compound that has garnered interest for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of S-Phenyl 3-hydroxybutanethioate, highlighting its mechanisms, efficacy, and relevant research findings.

S-Phenyl 3-hydroxybutanethioate is categorized as a thioester, which is characterized by the presence of a sulfur atom bonded to a carbon atom of an acyl group. Its structure can be represented as follows:

Biological Activities

Research indicates that S-Phenyl 3-hydroxybutanethioate exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antioxidant Activity : The compound has been investigated for its potential antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Antimicrobial Effects : Preliminary data suggests that S-Phenyl 3-hydroxybutanethioate may exhibit antimicrobial activity against certain bacteria and fungi, although detailed studies are needed to confirm these effects .

The exact mechanisms through which S-Phenyl 3-hydroxybutanethioate exerts its biological effects are still under investigation. However, it is hypothesized that:

- The thioester group may interact with various biological targets, influencing pathways related to inflammation and oxidative stress.

- The compound's structure allows it to act as a reactive species in biological systems, potentially modulating cellular responses.

Data Table

The following table summarizes key findings from recent studies on S-Phenyl 3-hydroxybutanethioate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.